

# Physical and chemical properties of 2-Chloro-6-(trifluoromethyl)nicotinamide

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## Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)nicotinamide
Cat. No.:	B1585944

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## An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide

### Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, **2-Chloro-6-(trifluoromethyl)nicotinamide** stands out as a versatile intermediate, prized for its unique electronic properties and predictable reactivity. The strategic placement of a chloro group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring creates a molecule with distinct potential for nucleophilic substitution and further functionalization. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities in synthesis and discovery.

## Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity. **2-Chloro-6-(trifluoromethyl)nicotinamide** is a substituted pyridine derivative, a class of compounds of significant interest in the development of pharmaceuticals and agrochemicals.

## Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide	N/A
CAS Number	386704-05-8	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClF <sub>3</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	224.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F	N/A

The structure of the molecule is key to its reactivity. The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and, more significantly, by the potent inductive effect of the trifluoromethyl (-CF<sub>3</sub>) group. This electronic characteristic is pivotal for the chemical behaviors discussed in subsequent sections.

Caption: Chemical structure of **2-Chloro-6-(trifluoromethyl)nicotinamide**.

## Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. While extensive data for this specific nicotinamide is not publicly available, properties can be inferred from its immediate precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, and related analogs.

## Table 2: Physicochemical Data

Property	Value	Notes	Source
Appearance	White to off-white solid/powder	Based on typical appearance of similar organic compounds.	N/A
Melting Point	120 °C	Data for the precursor acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The amide is expected to have a different, likely higher, melting point.	[3]
Boiling Point	271.3 ± 40.0 °C (Predicted)	Data for the precursor acid. High boiling point is expected due to polarity and molecular weight.	[3][4]
Solubility	Soluble in organic solvents	Expected to be soluble in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. Poor solubility in water is anticipated.	[4]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8 °C	Recommended for long-term stability to prevent hydrolysis and other degradation.	[3]

**Expert Insight:** The trifluoromethyl group significantly impacts solubility. While the amide functional group can participate in hydrogen bonding, the overall molecule possesses considerable hydrophobic character due to the  $-CF_3$  group and the aromatic ring. Therefore, when selecting a solvent system for a reaction, a polar aprotic solvent like DMF or acetonitrile is often a superior choice over protic solvents, unless the protic solvent is a reactant.

# Chemical Reactivity and Synthesis

The reactivity of **2-Chloro-6-(trifluoromethyl)nicotinamide** is dominated by the electrophilic nature of the pyridine ring, particularly at the C2 position.

## Core Reactivity: Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar)

The primary utility of this compound in synthetic chemistry stems from the lability of the C2-chloro group towards nucleophilic attack. The combined electron-withdrawing effects of the ring nitrogen, the C6-trifluoromethyl group, and the C3-carboxamide group make the C2 position highly electron-deficient and thus susceptible to substitution.



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Caption: Generalized workflow for S<sub>n</sub>Ar reactions.

This reaction is highly valuable for introducing a wide array of functional groups, including amines, alcohols, thiols, and others, to the pyridine core. This versatility is a cornerstone of its application in building libraries of compounds for drug discovery.[5][6]

## Synthesis Pathway

**2-Chloro-6-(trifluoromethyl)nicotinamide** is typically synthesized from its corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The conversion of the carboxylic acid to the primary amide is a standard and robust transformation in organic chemistry.

Protocol: Synthesis via Acid Chloride Intermediate

This common and efficient two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amination.

### Step 1: Formation of the Acid Chloride

- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
- Add thionyl chloride ( $\text{SOCl}_2$ ) (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
- Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction progress by TLC or  $^1\text{H}$  NMR until the starting material is consumed.
- Once complete, remove the excess solvent and thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Causality: Thionyl chloride is an excellent choice for this transformation as the byproducts ( $\text{SO}_2$  and HCl) are gaseous, which drives the reaction to completion and simplifies purification.

### Step 2: Amination

- Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
- Cool the solution in an ice bath (0 °C).
- Add an excess of concentrated aqueous ammonia ( $\text{NH}_4\text{OH}$ ) or a solution of ammonia in an organic solvent dropwise with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion.
- Perform an aqueous workup: dilute with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Trustworthiness: This protocol is self-validating. The formation of the amide product results in a significant change in polarity and solubility compared to the starting acid, which can be easily confirmed by TLC analysis. The disappearance of the acidic proton in the  $^1\text{H}$  NMR spectrum provides definitive confirmation of the successful transformation.

## Spectroscopic Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. Spectroscopic methods provide a molecular fingerprint.

### Table 3: Expected Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: Two signals in the aromatic region (typically <math>\delta</math> 7.5-9.0 ppm), appearing as doublets due to coupling with each other. The electron-withdrawing groups will shift these protons downfield.</li><li>- Amide Protons (-NH<sub>2</sub>): Two broad singlets in the region of <math>\delta</math> 7.0-8.5 ppm. The chemical shift can be variable and dependent on solvent and concentration.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon (C=O): A signal around <math>\delta</math> 160-170 ppm.</li><li>- Aromatic Carbons: Signals in the aromatic region (<math>\delta</math> 110-160 ppm). The carbons attached to the chloro (C2) and trifluoromethyl (C6) groups will be significantly affected. The C-F coupling will split the C6 signal into a quartet.</li></ul>
<sup>19</sup> F NMR	<ul style="list-style-type: none"><li>- Trifluoromethyl Group (-CF<sub>3</sub>): A sharp singlet around <math>\delta</math> -60 to -70 ppm (relative to CFCl<sub>3</sub>). This is a highly characteristic signal for the -CF<sub>3</sub> group on an aromatic ring.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H Stretch: Two medium-to-sharp bands in the region of 3200-3400 cm<sup>-1</sup> corresponding to the symmetric and asymmetric stretching of the primary amide.</li><li>- C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1690 cm<sup>-1</sup>.</li><li>- N-H Bend (Amide II): A band around 1600-1640 cm<sup>-1</sup>.</li><li>- C-F Stretch: Strong, characteristic bands in the 1100-1350 cm<sup>-1</sup> region.</li></ul>

### Mass Spectrometry (EI)

- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight (224.57). The presence of chlorine will result in a characteristic  $M+2$  peak with an intensity of approximately one-third of the  $M^+$  peak, confirming the presence of a single chlorine atom.

Expert Insight: When analyzing the NMR spectra, pay close attention to the fluorine couplings. In  $^{13}\text{C}$  NMR, the carbon atom directly attached to the  $-\text{CF}_3$  group will appear as a quartet due to one-bond C-F coupling. This provides unequivocal evidence for the presence and position of the trifluoromethyl group.

## Applications in Research and Drug Development

**2-Chloro-6-(trifluoromethyl)nicotinamide** is not just a laboratory curiosity; it is a key intermediate in the synthesis of biologically active molecules. Its derivatives have been explored in various therapeutic areas.

- Scaffold for Agrochemicals: The nicotinamide scaffold is a well-known toxophore in insecticides. The specific substitution pattern of this molecule makes it a valuable starting point for creating new pesticide candidates.
- Medicinal Chemistry Building Block: The ability to easily displace the chloro group allows for the rapid generation of diverse compound libraries.<sup>[5]</sup> By reacting the core with various amines, chemists can synthesize a wide range of N-substituted analogs to probe structure-activity relationships (SAR) for a given biological target.<sup>[6]</sup> For instance, nicotinamide derivatives are investigated as inhibitors for various enzymes and as modulators for ion channels.
- Precursor for Fused Heterocycles: The amide and chloro functionalities can be used in cyclization reactions to build more complex, fused heterocyclic systems, which are often privileged structures in drug discovery.

## Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

- Hazard Classification: The precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, is classified as toxic if swallowed and causes skin and serious eye irritation.[7] Similar hazards should be assumed for the amide derivative. It may also cause respiratory irritation.[7][8]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[11]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[8]

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## References

- 1. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINAMIDE | 386704-05-8 [chemicalbook.com]
- 3. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymchem.com [cdn.caymchem.com]

- 9. download.bASF.com [download.bASF.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
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